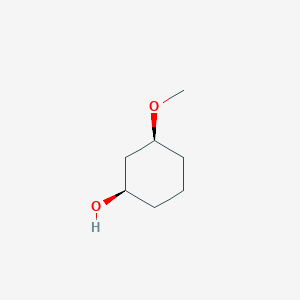

(1R,3S)-3-Methoxycyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |

InChI Key |

ANRGBAYCAUTVKN-RQJHMYQMSA-N |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)O |

Canonical SMILES |

COC1CCCC(C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,3s 3 Methoxycyclohexan 1 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 3-methoxycyclohexanol hinges on stereoselective synthesis, a field dedicated to controlling the three-dimensional arrangement of atoms in a molecule. The primary approaches involve asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of a chiral product, and the use of chiral auxiliaries, which temporarily impart chirality to a substrate to direct a stereoselective transformation.

Asymmetric Catalysis in Methoxycyclohexanol Synthesis

Asymmetric catalysis stands as one of the most elegant and atom-economical methods for synthesizing chiral compounds. wiley-vch.de By employing chiral transition metal complexes, prochiral substrates can be converted into optically active products with high levels of enantioselectivity.

Chiral ruthenium (Ru) and rhodium (Rh) complexes are at the forefront of asymmetric catalysis, particularly for hydrogenation reactions. ajchem-b.comrsc.org These metals, coordinated to meticulously designed chiral phosphorus ligands, form catalysts capable of creating stereogenic centers with remarkable precision. wiley-vch.dewiley-vch.de The development of ligands such as BINAP, DuPhos, and various P-chirogenic bisphosphines has been instrumental in the success of these catalytic systems. wiley-vch.dewiley-vch.de Rhodium-catalyzed asymmetric hydrogenation, for instance, is a key technology in the manufacturing of various chiral drugs and their intermediates. rsc.org Similarly, chiral ruthenium complexes, especially the η⁶-arene-Ru(II) type, are renowned for their efficacy in the asymmetric transfer hydrogenation of carbonyl compounds, a process driven by the formation of a key metal-hydride intermediate that delivers hydrogen with high facial selectivity. ajchem-b.comnih.govrsc.org

The most direct catalytic route to (1R,3S)-3-Methoxycyclohexan-1-ol is the asymmetric hydrogenation of the prochiral precursor, 3-methoxycyclohexanone (B95188). This transformation involves the reduction of a ketone to a secondary alcohol, creating two new stereocenters.

Chiral ruthenium and rhodium catalysts are exceptionally well-suited for this task. ajchem-b.com For example, rhodium complexes featuring ligands like f-spiroPhos have been successfully used in the highly chemo- and enantioselective hydrogenation of substituted cyclohexanones. rsc.org A paramount example is the Noyori-type asymmetric transfer hydrogenation, which often employs a complex like RuCl(S,S)-TsDPEN. This system is highly effective for reducing ketones to chiral alcohols using hydrogen sources like 2-propanol or a formic acid/triethylamine (B128534) mixture. nih.gov The enantioselectivity arises from the specific geometry of the transition state, where the substrate interacts with the chiral ligand environment of the metal center, forcing the hydride to attack the carbonyl from a specific face. nih.gov This methodology consistently produces chiral alcohols with high yields and excellent enantiomeric excesses (ee).

Table 1: Representative Enantioselective Hydrogenation of Ketones with Chiral Ru/Rh Catalysts Note: This table presents data for analogous ketone substrates to illustrate the efficacy of the methodology.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Rh-f-spiroPhos / H₂ | Arylidene Cyclohexanone (B45756) | Chiral Benzyl (B1604629) Cyclohexanone | 93-99 | up to 98 | rsc.org |

| RuCl[(S,S)-TsDPEN] / HCOOH-NEt₃ | Aromatic Ketone | Chiral Aryl Alcohol | >95 | >98 | nih.gov |

| Ru-Diphosphine / H₂ | Prochiral Hydrazone | Chiral Hydrazine | >90 | up to 99 | nih.gov |

Applying this logic, the hydrogenation of 3-methoxycyclohexanone with an appropriate chiral Ru or Rh catalyst would be expected to furnish this compound with high diastereoselectivity and enantioselectivity.

An alternative strategy begins with a cyclohexene (B86901) derivative, such as 3-methoxycyclohex-1-ene. Chirality can be introduced across the double bond via asymmetric epoxidation or dihydroxylation.

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. wikipedia.orgnih.gov The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. wikipedia.orgorganic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and the pseudo-enantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively. nih.gov The choice of AD-mix dictates which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. wikipedia.orgharvard.edu For 3-methoxycyclohex-1-ene, this would produce a chiral methoxy-cyclohexanediol, which could then be converted to the target compound through further functional group manipulations.

Table 2: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation

| Reagent | Ligand | Stereochemical Outcome |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | Dihydroxylation occurs on the α-face of the alkene |

| AD-mix-β | (DHQD)₂PHAL | Dihydroxylation occurs on the β-face of the alkene |

This table illustrates the general principle of facial selectivity in the Sharpless reaction. wikipedia.orgnih.gov

Another approach is asymmetric epoxidation of 3-methoxycyclohex-1-ene to form a chiral epoxide. This can be followed by a highly regioselective and stereospecific nucleophilic ring-opening. mdpi.comscielo.org.mx For example, catalysts based on metal-salen complexes have been shown to effectively catalyze the asymmetric ring-opening of meso-epoxides. mdpi.comrsc.orgunits.it The attack of a nucleophile, such as an azide (B81097) or a phenoxide, proceeds with inversion of configuration, yielding a trans-functionalized cyclohexanol (B46403) derivative with high enantiomeric purity. mdpi.comscielo.org.mx

Chiral Auxiliary-Mediated Methodologies

This strategy involves covalently attaching a chiral molecule, the "auxiliary," to the substrate. The auxiliary then directs a subsequent stereoselective reaction before being cleaved, leaving behind an enantiomerically enriched product.

A pre-existing stereocenter, particularly a hydroxyl group, can act as a powerful directing group, influencing the facial selectivity of a reaction at a nearby prochiral center. nih.gov This is a cornerstone of substrate-controlled synthesis. For instance, in the epoxidation of a chiral allylic alcohol, the resident hydroxyl group can coordinate to the metal center of the epoxidizing agent (e.g., titanium or vanadium), directing the delivery of the oxygen atom to a specific face of the double bond. nih.gov This syn-selective epoxidation, in contrast to the anti-selective nature of the Sharpless epoxidation on similar substrates, provides access to complementary stereoisomers. nih.gov

In a hypothetical synthesis of a stereoisomer of 3-methoxycyclohexan-1-ol (B1200588), one could envision a strategy starting with a chiral cyclohexene derivative where a hydroxyl group is already present. This chiral alcohol would direct the stereoselective addition of a methoxy (B1213986) group or its precursor across the double bond. Alternatively, a chiral alcohol could be used as an auxiliary to form a chiral ester or acetal (B89532) from a cyclohexanone derivative, directing a subsequent diastereoselective reduction of the ketone before the auxiliary is removed.

Diastereoselective Reaction Pathways

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 3-methoxycyclohexan-1-ol, this involves controlling the relative stereochemistry of the hydroxyl and methoxy groups at the C1 and C3 positions.

Control of Stereochemistry in Multistep Sequences

Achieving the desired (1R,3S) configuration often necessitates multistep synthetic sequences where each step is designed to control the stereochemical outcome. The spatial arrangement of atoms in a molecule significantly impacts its chemical and physical properties, making stereochemistry a crucial factor in organic synthesis. rijournals.com

A common strategy involves the diastereoselective reduction of a prochiral ketone precursor, 3-methoxycyclohexanone. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, leading to a predominance of one diastereomer. For instance, sterically hindered reducing agents tend to attack from the less hindered face, leading to the formation of a specific diastereomer.

Furthermore, the stereochemistry of existing centers in a molecule can direct the stereochemical outcome of subsequent reactions. This principle, known as substrate-controlled diastereoselection, is fundamental in synthesizing complex molecules with multiple stereocenters. For example, in the synthesis of steroidal compounds, the existing stereochemistry of the steroid nucleus directs the approach of reagents, leading to highly stereoselective transformations. nih.gov A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been achieved through an addition/oxa-Michael sequence, demonstrating the power of sequential reactions to control stereochemistry. rsc.org

Chiral Resolution Techniques for Methoxycyclohexanols

When a synthesis yields a mixture of enantiomers, chiral resolution techniques are employed to separate them. These methods are essential for obtaining enantiomerically pure compounds.

Enzymatic Kinetic Resolution Protocols

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. scielo.br In this process, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. scielo.brrsc.org For instance, lipases can be used for the enantioselective transesterification of racemic alcohols. scielo.br The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, a phenomenon known as chiral recognition. scielo.br

The efficiency of enzymatic resolution can be optimized by varying parameters such as the enzyme source, solvent, and acyl donor. scielo.brmdpi.com For example, studies on the enzymatic kinetic resolution of tertiary benzyl bicyclic alcohols demonstrated that varying the acyl donor and solvent significantly impacted the conversion and enantiomeric excess. scielo.br

A notable advancement in this area is the "Click-Reaction-Based In Situ Derivatization," which facilitates the separation of the product and the unreacted enantiomer without the need for chromatography. rsc.org This involves the enzymatic acylation of the alcohol, followed by a click reaction to derivatize the newly formed ester, allowing for easy separation. rsc.org

Diastereomeric Salt and Derivative Formation

A classical method for resolving a racemic mixture of alcohols involves their conversion into a mixture of diastereomers by reaction with a chiral resolving agent. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. libretexts.orglibretexts.org

For acidic compounds, chiral bases like brucine, strychnine, or synthetic amines are used as resolving agents. libretexts.org Conversely, for basic compounds, chiral acids such as tartaric acid and its derivatives are employed. libretexts.orgrug.nl The principle involves forming diastereomeric salts, which can then be separated based on differences in solubility. youtube.com After separation, the original enantiomer is regenerated by removing the resolving agent. libretexts.org The efficiency of this method can be influenced by the structural similarity between the racemate and the resolving agent. rug.nl

Chromatographic Enantioseparation Methods

Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a particularly powerful method. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation.

For the isomers of substituted cyclohexanes, both reversed-phase and normal-phase HPLC methods can be developed. For instance, the separation of isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene was achieved using both reversed-phase (ODS C18 column) and normal-phase (silica column) chromatography by optimizing the mobile phase composition. nih.gov

Retrosynthetic Analysis and Starting Material Selection for Methoxycyclohexanol Synthesis

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgyoutube.com This process involves breaking down the target molecule through a series of "disconnections" that correspond to known chemical reactions. icj-e.orgyoutube.com

For this compound, a retrosynthetic analysis might start by disconnecting the ether and alcohol functionalities. A key disconnection would be the C-O bond of the methoxy group and the C-O bond of the hydroxyl group. This leads back to a dihydroxycyclohexane precursor or a cyclohexene oxide.

Another common retrosynthetic strategy involves identifying key bond formations. For a cyclic system like 3-methoxycyclohexanol, a disconnection across the ring could lead to an acyclic precursor. For example, a disconnection guided by a potential intramolecular reaction, such as an aldol (B89426) or Michael addition, can simplify the target to a linear difunctional compound.

Novel Synthetic Route Development

The synthesis of stereochemically defined cyclohexanol derivatives, such as this compound, is a significant objective in modern organic chemistry due to their presence in numerous natural products and pharmaceutically active molecules. nih.govrsc.org The development of novel synthetic routes is driven by the need for high stereoselectivity, efficiency, and access to molecular diversity.

Catalytic Hydrogenation of Aromatic Precursors to Cyclohexanol Derivatives

The catalytic hydrogenation of aromatic compounds, particularly phenols, presents a direct and atom-economical route to cyclohexanol derivatives. The primary aromatic precursor for 3-methoxycyclohexanol is 3-methoxyphenol (B1666288). chemicalbook.comnih.gov The challenge lies in controlling the stereochemistry of the resulting saturated ring. Advanced methods utilize dual-function catalysts that combine a metal component for hydrogenation with an acidic or basic component to influence selectivity.

Research into the hydrogenation of phenolic compounds has shown that the choice of catalyst and support can direct the reaction towards specific products. For instance, dual-function catalysts comprising a noble metal like Palladium (Pd) on a support such as carbon (Pd/C), physically mixed with zeolite solid acids (e.g., HZSM-5, HY), are employed to upgrade phenolic compounds found in bio-oils. rsc.org The acidic sites of the zeolite influence catalytic activity and product distribution. While strong acid sites tend to favor the formation of cycloketones, catalysts with a balance of weak and strong acid sites can promote higher selectivity towards the desired cyclohexanols. rsc.org

A cooperative dual catalytic system of Pd/C and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been shown to promote the partial hydrogenation of phenol (B47542) to cyclohexenone, which can then undergo further transformations. acs.org Complete hydrogenation to cyclohexanol is also a common outcome. libretexts.org Achieving the specific (1R,3S) stereochemistry from an achiral precursor like 3-methoxyphenol requires an asymmetric hydrogenation approach, often involving chiral catalysts or auxiliaries to induce facial selectivity during the hydrogen addition to the aromatic ring or an intermediate cyclohexene/cyclohexenone.

| Catalyst System | Aromatic Precursor | Key Product(s) | Research Focus |

| Pd/C + Zeolite (HZSM-5, HY) | Phenol, Cresols, Guaiacol | Cyclohexanols, Cycloketones | Influence of acid site density and strength on product selectivity. rsc.org |

| Pd/C + Sc(OTf)₃ | Phenol | Cyclohexenone | Regioselective ortho-alkylation via partial hydrogenation and subsequent aldol condensation. acs.org |

Cyclization Reactions for Carbocycle Construction

Building the cyclohexane (B81311) ring from acyclic precursors via cyclization offers a powerful alternative to the modification of existing rings. These methods allow for the strategic placement of stereocenters during the ring-forming step.

Radical cyclizations are potent transformations for constructing five- and six-membered rings due to their high efficiency and mild reaction conditions, which tolerate a wide range of functional groups. wikipedia.org The process generally involves three steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a quenching step to furnish the final product. wikipedia.org

Cascade radical cyclizations have emerged as an attractive method for the rapid construction of complex carbo- and heterocycles with high atom- and step-economy. rsc.org For the synthesis of a substituted cyclohexane, a suitably functionalized acyclic precursor would be designed to undergo a 6-exo-trig cyclization. For example, a radical generated on a six-carbon chain containing an appropriately positioned alkene could cyclize to form the desired cyclohexane skeleton. The stereochemical outcome of the cyclization can often be controlled by the conformation of the transition state, allowing for the formation of specific diastereomers. researchgate.net

Zirconocene-mediated reactions provide a novel and highly diastereoselective method for carbocycle synthesis. One particularly innovative approach is the ring contraction of vinyl-substituted heterocycles. clockss.orgacs.org This methodology has been successfully applied to the synthesis of highly functionalized, enantiomerically pure carbocycles from carbohydrate-derived precursors. acs.org

The general strategy involves the reaction of a zirconocene (B1252598) equivalent, such as "Cp₂Zr", with a vinyl-substituted cyclic acetal or similar heterocycle. clockss.org This process can transform a seven-membered cyclic enol ether into a cyclohexanol derivative. acs.org The reaction proceeds through a series of steps involving the formation of a zirconacyclopropane, followed by β-elimination and an intramolecular allylation. The stereochemistry of the final product is often controlled with high diastereoselectivity, dictated by a chair-like transition state. clockss.org This approach offers a unique entry to substituted cyclohexanols from larger, readily available cyclic systems.

| Method | Precursor Type | Key Transformation | Advantage |

| Radical Cyclization | Acyclic alkene/alkyne | 6-exo-trig cyclization | Mild conditions, high functional group tolerance. wikipedia.orgrsc.org |

| Zirconocene-Mediated Ring Contraction | 7-membered cyclic enol ether | Contraction to 6-membered ring | High diastereoselectivity, access from larger rings. clockss.orgacs.org |

Functionalization of Cyclohexanone and Cyclohexene Precursors

Perhaps the most versatile strategies for synthesizing specific stereoisomers of 3-methoxycyclohexan-1-ol involve the functionalization of readily available cyclohexanone or cyclohexene scaffolds. These approaches allow for the sequential and stereocontrolled introduction of the hydroxyl and methoxy groups.

Starting from a cyclohexanone precursor , such as 3-methoxycyclohexanone, the key transformation is the diastereoselective reduction of the ketone. The desired (1R,3S)-isomer possesses a cis relationship between the methoxy and hydroxyl groups. Research has shown that the Meerwein-Ponndorf-Verley reduction of substituted cyclohexanones can be highly diastereoselective. For example, using the metal-organic framework MOF-808 as a heterogeneous catalyst for the reduction of 3-methylcyclohexanone (B152366) strongly favors the formation of the thermodynamically stable cis-cyclohexanol. csic.es This suggests that a similar approach with 3-methoxycyclohexanone could yield the target cis-diol precursor with high selectivity. The synthesis of the starting cyclohexanone can itself be achieved through various modern methods, including cascade Michael-aldol reactions. beilstein-journals.orgnih.gov

Alternatively, cyclohexene precursors offer multiple avenues for functionalization. ppor.azresearchgate.net A powerful sequence involves the epoxidation of a cyclohexene derivative followed by the regioselective and stereoselective ring-opening of the resulting epoxide. youtube.com For instance, epoxidation of a cyclohexene would create an epoxide, and subsequent nucleophilic attack by a methoxide (B1231860) source would proceed with an anti-selectivity, opening the epoxide to form a trans-methoxy-alcohol. To achieve the cis stereochemistry of this compound, the strategy would need to be designed accordingly, potentially through dihydroxylation or by starting with a precursor where the stereochemistry is already set. The asymmetric synthesis of highly functionalized cyclohexene and cyclohexenone derivatives has been advanced through organocatalysis and transition-metal catalysis, providing chiral building blocks for these transformations. rsc.orgacs.orgmdpi.comacs.org

| Precursor | Key Reaction | Stereochemical Control | Relevant Findings |

| 3-Methoxycyclohexanone | Ketone Reduction | Diastereoselective reduction | MOF-808 catalyst favors cis-product in reduction of 3-substituted cyclohexanones. csic.es |

| Cyclohexene | Epoxidation/Ring-Opening | Anti-addition of nucleophile | A common strategy for introducing vicinal functional groups with defined stereochemistry. youtube.com |

| Cyclohexenone | Asymmetric Hydrogenation | Enantioselective desymmetrization | Ene-reductases can generate chiral cyclohexenones with quaternary centers in high ee. acs.org |

Mechanistic Investigations of Reactions Involving 1r,3s 3 Methoxycyclohexan 1 Ol

Elucidation of Reaction Mechanisms in Stereoselective Transformations

While specific documented mechanistic studies on (1R,3S)-3-methoxycyclohexan-1-ol are not extensively prevalent in readily available literature, the reaction mechanisms can be elucidated by applying established principles of organic chemistry, particularly those governing stereoselective transformations. The presence of two stereocenters and the defined cis-configuration allows this molecule to be a valuable substrate for studying and understanding reaction mechanisms.

Common stereoselective transformations involving alcohols and ethers, such as Williamson ether synthesis, acid-catalyzed dehydration, and alkoxymercuration-demercuration, follow well-defined mechanistic pathways. youtube.com In the context of this compound, these reactions would proceed with a high degree of stereochemical control, influenced by the existing chirality of the molecule.

For instance, in a Williamson ether synthesis, the alkoxide formed from this compound would act as a nucleophile. The stereochemical outcome of the reaction would be dictated by the SN2 mechanism, leading to an inversion of configuration at the electrophilic carbon, while the stereocenters on the cyclohexyl ring remain unchanged.

Acid-catalyzed reactions, on the other hand, may proceed through carbocation intermediates. youtube.com The stability and subsequent reactions of these intermediates would be influenced by the stereochemistry of the starting material. For example, the formation of an ether via an SN1-type mechanism would involve a planar carbocation, potentially leading to a mixture of stereoisomers, although the original stereocenters may direct the approach of the nucleophile to some extent. youtube.com

The use of this compound or its derivatives as chiral auxiliaries in asymmetric synthesis is another area where understanding the reaction mechanism is critical. wikipedia.org A chiral auxiliary temporarily attaches to a prochiral substrate to direct the stereochemical course of a reaction, after which it is removed. The specific conformation and steric hindrance provided by the methoxycyclohexanol moiety would be the determining factors in inducing facial selectivity in reactions like aldol (B89426) additions or alkylations. wikipedia.org

Stereochemical Inductions and Conformational Preferences in Reaction Outcomes

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents, a hydroxyl group at C1 and a methoxy (B1213986) group at C3, can occupy either axial or equatorial positions.

For a cis-1,3-disubstituted cyclohexane, the two primary chair conformations are the diequatorial and the diaxial conformers. Generally, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. Therefore, the diequatorial conformation of this compound would typically be considered the more stable.

However, the presence of a hydroxyl and a methoxy group allows for the possibility of intramolecular hydrogen bonding in the diaxial conformation. stackexchange.com This interaction can stabilize the otherwise less favorable diaxial arrangement. The strength of this hydrogen bond, and thus the conformational equilibrium, can be significantly influenced by the solvent. In non-polar, aprotic solvents, the intramolecular hydrogen bond is more significant, potentially making the diaxial conformation more populated. stackexchange.com Conversely, in protic solvents, intermolecular hydrogen bonding with the solvent molecules can dominate, favoring the diequatorial conformation where both bulky groups are further apart. stackexchange.com

| Conformation | Substituent Positions | Key Stabilizing/Destabilizing Factors | Favored in | Implication for Reactivity |

|---|---|---|---|---|

| Diequatorial | OH: Equatorial, OCH₃: Equatorial | Minimization of steric hindrance (1,3-diaxial interactions). | Protic solvents. | Hydroxyl group is more sterically accessible. |

| Diaxial | OH: Axial, OCH₃: Axial | Potential for intramolecular hydrogen bonding; increased 1,3-diaxial strain. | Non-polar, aprotic solvents. | Hydroxyl group is less sterically accessible. |

Kinetic and Thermodynamic Aspects of Methoxycyclohexanol Synthesis

The synthesis of 3-methoxycyclohexanols can result in different stereoisomers, and the ratio of these products can often be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower reaction temperatures, the product distribution is determined by the relative rates of formation of the different isomers. openstax.org The product that is formed fastest, the kinetic product, will be the major product. masterorganicchemistry.com This usually corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. libretexts.org The product distribution is then determined by the relative thermodynamic stabilities of the isomers. The most stable isomer, the thermodynamic product, will be the major product at equilibrium. masterorganicchemistry.com

In the synthesis of 3-methoxycyclohexanols, the trans-isomer, where the hydroxyl and methoxy groups are on opposite sides of the ring, is generally the thermodynamically more stable product as it can adopt a diequatorial conformation, minimizing steric interactions. The cis-isomer, this compound, is typically the kinetic product in many synthetic routes.

The choice of reagents and reaction conditions can be tailored to favor one isomer over the other. For example, a reaction carried out at a low temperature with a strong, non-nucleophilic base might favor the formation of the kinetic product. Conversely, allowing the reaction to proceed at a higher temperature for a longer period might allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product.

| Control | Reaction Conditions | Determining Factor | Major Product (Generally) |

|---|---|---|---|

| Kinetic | Low temperature, short reaction time. openstax.org | Rate of reaction (lower activation energy). libretexts.org | cis-isomer (e.g., this compound) |

| Thermodynamic | High temperature, longer reaction time (equilibrium). openstax.org | Product stability. libretexts.org | trans-isomer |

Chemical Reactivity and Advanced Derivatization of 1r,3s 3 Methoxycyclohexan 1 Ol

Transformations at the Hydroxyl Moiety

The secondary hydroxyl group in (1R,3S)-3-methoxycyclohexan-1-ol is a prime site for a variety of chemical modifications, including esterification, nucleophilic substitution, dehydration, and fluorodehydroxylation. These reactions are often pivotal for the construction of more complex molecular architectures.

Esterification Reactions and Their Stereochemical Implications

The esterification of this compound is a fundamental transformation that can be achieved through various methods, with significant implications for the stereochemistry at the C1 position.

One of the most powerful methods for esterification that proceeds with a predictable stereochemical outcome is the Mitsunobu reaction . organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to esters with complete inversion of configuration at the alcohol's stereocenter. organic-chemistry.org In the case of this compound, treatment with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) results in the formation of the corresponding ester with an (1S,3S) configuration.

The mechanism of the Mitsunobu reaction involves the initial formation of a phosphonium (B103445) intermediate by the reaction of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This intermediate then activates the hydroxyl group of the alcohol, making it a good leaving group. Subsequent nucleophilic attack by the carboxylate anion proceeds via an Sₙ2 pathway, leading to the observed inversion of stereochemistry. sci-hub.se The choice of carboxylic acid can be broad, allowing for the introduction of a wide variety of ester functionalities.

| Reagent/Condition | Product Stereochemistry | Key Features |

| Carboxylic Acid, PPh₃, DEAD/DIAD | Inversion (1S,3S) | Mild conditions, broad substrate scope for the carboxylic acid. organic-chemistry.org |

| Acid Chloride/Anhydride (B1165640), Pyridine (B92270) | Retention (1R,3S) | Generally proceeds with retention of stereochemistry. |

It is important to note that traditional esterification methods, such as reaction with an acid chloride or anhydride in the presence of a base like pyridine, typically proceed with retention of configuration at the chiral center. chem-soc.si In these cases, the alcohol oxygen acts as the nucleophile, and the C-O bond of the alcohol is not broken.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the hydroxyl group of an alcohol is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). Therefore, the hydroxyl group of this compound must first be converted into a better leaving group. A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).

These sulfonate esters are excellent leaving groups, and they can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. Critically, these reactions proceed with inversion of configuration at the C1 position. For example, reaction of this compound with p-toluenesulfonyl chloride (TsCl) in pyridine would yield the corresponding (1R,3S)-tosylate. Subsequent treatment of this tosylate with a nucleophile, such as sodium azide (B81097) (NaN₃), would lead to the formation of (1S,3S)-1-azido-3-methoxycyclohexane.

This two-step sequence provides a reliable method for the introduction of various functional groups with inversion of stereochemistry, offering a complementary approach to the Mitsunobu reaction for accessing (1S,3S)-configured derivatives.

Dehydration to Methoxycyclohexene Isomers

The dehydration of this compound leads to the formation of methoxycyclohexene isomers. This elimination reaction can be promoted under various conditions, with the regiochemical and stereochemical outcome being dependent on the chosen method.

Acid-Catalyzed Dehydration: Treatment of this compound with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), at elevated temperatures promotes dehydration. beyondbenign.orgyoutube.com The mechanism typically proceeds via an E1 pathway involving the formation of a secondary carbocation at the C1 position. This carbocation can then lose a proton from an adjacent carbon to form a double bond. Due to the potential for carbocation rearrangements, a mixture of isomeric methoxycyclohexenes can be expected. youtube.com The major product is often the most thermodynamically stable alkene, which, according to Zaitsev's rule, is the more substituted alkene. Therefore, 1-methoxycyclohexene (B1584985) and 3-methoxycyclohexene (B1595103) would be the expected major products.

Milder Dehydration Methods: To avoid the harsh conditions and potential rearrangements associated with strong acids, milder dehydration reagents can be employed. Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) is a highly effective reagent for the dehydration of secondary alcohols to alkenes under neutral conditions. wikipedia.orgambeed.com This reaction generally proceeds via a concerted E2-like mechanism, which can provide greater control over the regioselectivity of the elimination.

| Dehydration Method | Key Characteristics | Potential Products |

| Acid-Catalyzed (e.g., H₂SO₄, heat) | E1 mechanism, potential for carbocation rearrangements. youtube.comyoutube.com | Mixture of 1-methoxycyclohexene, 3-methoxycyclohexene, and potentially other isomers. |

| Martin's Sulfurane | Milder, neutral conditions, often proceeds via an E2-like mechanism. wikipedia.orgambeed.com | Can offer improved regioselectivity towards specific methoxycyclohexene isomers. |

Fluorodehydroxylation Reactions

The direct conversion of the hydroxyl group in this compound to a fluorine atom can be accomplished using specialized fluorinating agents. This transformation, known as fluorodehydroxylation, is a valuable tool for the synthesis of fluorinated organic molecules.

A commonly used reagent for this purpose is diethylaminosulfur trifluoride (DAST) . The reaction of an alcohol with DAST typically proceeds with inversion of configuration, following an Sₙ2-type mechanism. Therefore, the reaction of this compound with DAST would be expected to yield (1S,3S)-1-fluoro-3-methoxycyclohexane. The reaction mechanism involves the initial formation of a fluorosulfite intermediate, which is then displaced by the fluoride (B91410) ion.

Reactivity of the Ether Linkage: Methoxy (B1213986) Group Transformations

The methoxy group in this compound, while generally stable, can be cleaved under specific and often harsh reaction conditions to reveal a hydroxyl group. This demethylation reaction is a key transformation for accessing the corresponding diol.

The most common and effective reagent for the cleavage of aryl and alkyl methyl ethers is boron tribromide (BBr₃) . chem-station.com The reaction involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. nih.govgvsu.edu This process is highly effective but requires careful handling due to the reactivity of BBr₃ with moisture. chem-station.com The initial product is a borate (B1201080) ester, which is then hydrolyzed during aqueous workup to yield the free hydroxyl group.

Alternative reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures, or other Lewis acids such as aluminum chloride (AlCl₃). chem-station.com However, BBr₃ is often the reagent of choice due to its high reactivity and effectiveness at lower temperatures. chem-station.com The cleavage of the methoxy group in this compound with BBr₃ would result in the formation of (1R,3S)-cyclohexane-1,3-diol.

Oxidation and Reduction Chemistry of Methoxycyclohexanols

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, while the resulting ketone can be reduced back to a mixture of diastereomeric alcohols.

Oxidation: A wide variety of oxidizing agents can be used to convert the secondary alcohol to a ketone. For mild and selective oxidation, the Swern oxidation is a highly effective method. wikipedia.orgorganic-chemistry.orgbyjus.comnumberanalytics.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions, which are compatible with a wide range of other functional groups, including the ether linkage present in the molecule. wikipedia.org The product of the Sworn oxidation of this compound is (R)-3-methoxycyclohexan-1-one. Other common oxidation methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, although these are generally more hazardous and less selective than the Swern oxidation. chemguide.co.uk

Reduction: The reduction of the resulting (R)-3-methoxycyclohexan-1-one can lead to the formation of two possible diastereomeric alcohols: the starting material this compound (with an equatorial hydroxyl group) and (1R,3R)-3-methoxycyclohexan-1-ol (with an axial hydroxyl group). The stereochemical outcome of the reduction is highly dependent on the reducing agent used and the steric environment around the carbonyl group.

Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, which in this case would be the equatorial face, leading to the formation of the axial alcohol as the major product. Conversely, smaller hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), may show less selectivity and provide a mixture of the two diastereomers. The stereoselective reduction of ketones is a well-established field, and a variety of reagents and conditions can be employed to favor the formation of one diastereomer over the other. thieme-connect.denih.gov

| Transformation | Reagent/Condition | Product | Key Features |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | (R)-3-Methoxycyclohexan-1-one | Mild conditions, high yield, compatible with the ether linkage. wikipedia.orgorganic-chemistry.orgbyjus.comnumberanalytics.com |

| Reduction (Stereoselective) | L-Selectride® | Predominantly (1R,3R)-3-methoxycyclohexan-1-ol (axial -OH) | Bulky hydride reagent favors attack from the less hindered face. |

| Reduction | NaBH₄ or LiAlH₄ | Mixture of (1R,3S)- and (1R,3R)-3-methoxycyclohexan-1-ol | Less stereoselective due to the smaller size of the hydride source. |

Regioselective and Chemoselective Modifications

The structure of this compound presents two primary sites for chemical modification: the hydroxyl group at the C1 position and the methoxy group at the C3 position. The differing reactivity of these functional groups should, in principle, allow for selective transformations.

The secondary alcohol is the more reactive of the two functional groups and is expected to undergo a variety of common transformations such as oxidation, acylation, and etherification. The methoxy group, being an ether, is generally less reactive and would require more forcing conditions for cleavage.

Regioselectivity

The term regioselectivity here refers to the preferential reaction of one functional group over the other. In the case of this compound, reactions would be expected to occur selectively at the hydroxyl group under mild conditions, leaving the methoxy group intact.

Chemoselectivity

Chemoselectivity would come into play in reactions where the hydroxyl group can be converted into different functionalities. For instance, the choice of oxidizing agent could selectively convert the alcohol to a ketone.

Detailed Research Findings

A thorough search of scientific databases reveals a lack of specific studies focused on the regioselective and chemoselective modifications of this compound. While general methods for the selective protection and modification of alcohols are well-established, their application to this specific substrate, including reaction conditions, yields, and stereochemical outcomes, has not been documented.

For instance, the selective acylation of the hydroxyl group in the presence of the ether is a theoretically straightforward transformation. Standard acylation conditions, such as the use of an acid chloride or anhydride with a base like pyridine or triethylamine, would be expected to yield the corresponding ester. Similarly, the formation of an ether at the C1 position could likely be achieved under Williamson ether synthesis conditions.

The oxidation of the secondary alcohol to the corresponding ketone, (3S)-3-methoxycyclohexan-1-one, is another expected reaction. A variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would likely effect this transformation without affecting the methoxy group.

However, without specific experimental validation, any discussion of reaction efficiency, diastereoselectivity, or potential side reactions remains speculative. The influence of the C3-methoxy group on the reactivity and stereoselectivity of reactions at the C1-hydroxyl group is an area that warrants investigation.

Data Tables

The absence of dedicated research on the reactivity of this compound means that no data tables of detailed research findings can be compiled. The creation of such tables, which would typically include entries detailing reactants, reagents, reaction conditions, products, and yields, is contingent on the future publication of relevant experimental work.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Methoxycyclohexanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, 1D and 2D NMR experiments provide information on the chemical environment, connectivity, and spatial proximity of atoms. nih.govmdpi.com For (1R,3S)-3-Methoxycyclohexan-1-ol, ¹H and ¹³C NMR are primary techniques for structural verification. researchgate.net

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the nature of the different protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the methoxy (B1213986) group (CH-OCH₃) are expected to have distinct chemical shifts. The methoxy group's protons (-OCH₃) typically appear as a sharp singlet. The stereochemical relationship between the hydroxyl and methoxy groups (cis in this isomer) influences the chemical shifts and coupling constants of the ring protons due to anisotropic effects and conformational preferences of the cyclohexyl ring.

¹³C NMR spectroscopy provides information about the carbon skeleton. ruc.dk Each unique carbon atom in this compound gives a distinct signal. The carbons bonded to oxygen atoms (C-OH and C-OCH₃) resonate at characteristic downfield shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the structure. ruc.dk Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, mapping out the complete connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H (CHOH) | ~3.5 - 4.0 | - |

| C3-H (CHOCH₃) | ~3.2 - 3.6 | - |

| Cyclohexyl H 's | ~1.2 - 2.2 | - |

| OCH ₃ | ~3.3 | - |

| C 1 (CHOH) | - | ~68 - 72 |

| C 3 (CHOCH₃) | - | ~78 - 82 |

| C -OCH₃ | - | ~56 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₄O₂, the expected monoisotopic mass is approximately 130.0994 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, which helps in verifying the molecular formula.

When subjected to electron ionization (EI), the molecule fragments in a characteristic pattern, providing structural clues. Common fragmentation pathways for cyclic alcohols and ethers can be predicted. The molecular ion peak (M⁺) at m/z 130 may be observed, though it can be weak in alcohols. libretexts.org Key fragmentation patterns for 3-methoxycyclohexanol would likely involve:

Loss of a methoxy group (-•OCH₃): This would result in a fragment ion at m/z 99.

Loss of a methyl radical (-•CH₃): This leads to a fragment at m/z 115.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z 112. libretexts.org

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen-bearing carbons. libretexts.org

Ring cleavage: Complex fragmentation of the cyclohexane (B81311) ring, leading to various smaller charged fragments.

Analyzing these fragmentation patterns helps to piece together the structural components of the molecule, complementing the data obtained from NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its alcohol and ether functional groups. pressbooks.publibretexts.org

The most prominent feature is the hydroxyl (-OH) stretching vibration, which appears as a strong, broad band in the region of 3600-3200 cm⁻¹. pressbooks.pub The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the alcohol typically appears in the 1260-1000 cm⁻¹ range.

The ether linkage (C-O-C) also gives rise to a characteristic C-O stretching band, which is usually strong and found in the 1150-1085 cm⁻¹ region. Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the methoxy group, which are typically found just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alcohol (C-OH) | C-O Stretch | 1260 - 1000 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

Chiral Chromatography for Enantiomeric Excess and Purity Determination

Since this compound is a chiral molecule, methods are needed to separate its enantiomer, (1S,3R)-3-Methoxycyclohexan-1-ol, and determine the enantiomeric excess (ee) of a sample. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the standard technique for this purpose.

The principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. By using a suitable CSP, a baseline separation of the (1R,3S) and (1S,3R) enantiomers can be achieved. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram. This analysis is crucial in asymmetric synthesis or resolution processes to quantify the success of the enantioselective transformation.

X-ray Crystallography for Absolute Configuration Determination

While NMR and other spectroscopic methods can determine the relative stereochemistry of a molecule (e.g., cis or trans), X-ray crystallography is the definitive method for determining the absolute configuration of a chiral compound. nih.govspringernature.com This technique requires a single, high-quality crystal of the compound.

The process involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net For an enantiomerically pure sample of this compound, or a suitable crystalline derivative, X-ray analysis can unambiguously confirm the R configuration at carbon 1 and the S configuration at carbon 3. This is often achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its mirror image. nih.gov

Computational and Theoretical Chemistry Studies on 1r,3s 3 Methoxycyclohexan 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Stability

The three-dimensional arrangement of atoms in (1R,3S)-3-Methoxycyclohexan-1-ol, a cis-1,3-disubstituted cyclohexane (B81311) derivative, is not static. The cyclohexane ring can exist in different chair conformations, which interconvert via a process known as ring-flipping. Quantum chemical calculations are instrumental in determining the relative stabilities of these conformers and the energetic barriers between them.

For a cis-1,3-disubstituted cyclohexane like this compound, two primary chair conformations are of interest: the diequatorial (e,e) conformer, where both the hydroxyl and methoxy (B1213986) groups occupy equatorial positions, and the diaxial (a,a) conformer, where both substituents are in axial positions. Generally, substituents on a cyclohexane ring prefer the less sterically hindered equatorial position. However, in the case of this compound, the presence of heteroatoms allows for the possibility of intramolecular hydrogen bonding.

In the diaxial conformation, the hydroxyl and methoxy groups are in close proximity, which can lead to a stabilizing intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen. This interaction can counteract the steric strain typically associated with axial substituents. The stability of these conformers is also highly dependent on the solvent environment. In non-polar solvents, the intramolecular hydrogen bond in the diaxial conformer is more significant, potentially making it the more stable form. In contrast, in polar, hydrogen-bond-donating or -accepting solvents, the solvent molecules can form intermolecular hydrogen bonds with the solute, which can disrupt the intramolecular hydrogen bond and favor the diequatorial conformation.

Computational studies on similar systems, such as cis-3-methoxycyclohexanol, using methods like the CBS-4M, have quantified the strength of this intramolecular hydrogen bond to be approximately 18.4 kJ/mol. These studies also show a significant shift in the conformational equilibrium with solvent polarity. For instance, the percentage of the diequatorial conformer can increase from around 33% in a non-polar solvent like cyclohexane to as high as 97% in a polar solvent like DMSO.

Below is a table summarizing the typical energetic contributions that influence the conformational stability of this compound.

| Interaction | Conformer | Description | Estimated Energy (kJ/mol) |

| 1,3-Diaxial Interaction (OH) | Diaxial | Steric repulsion between the axial hydroxyl group and axial hydrogens at C5 and C1. | 2.1 - 4.2 |

| 1,3-Diaxial Interaction (OCH3) | Diaxial | Steric repulsion between the axial methoxy group and axial hydrogens at C1 and C5. | 1.5 - 2.5 |

| Gauche Interaction (O-C-C-O) | Diequatorial | Torsional strain between the equatorial hydroxyl and methoxy groups. | 1.3 - 2.1 |

| Intramolecular Hydrogen Bond | Diaxial | Stabilizing interaction between the axial hydroxyl and methoxy groups. | -10 to -20 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations offer a dynamic picture of how this compound molecules interact with each other and with solvent molecules over time. These simulations can reveal details about the structure and dynamics of the liquid state, including hydrogen bonding networks, diffusion coefficients, and local ordering.

In a solution of this compound, both the hydroxyl and methoxy groups can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. MD simulations can quantify the extent and lifetime of these intermolecular hydrogen bonds. For instance, in an aqueous solution, simulations would show the formation of a dynamic network of hydrogen bonds between the water molecules and the polar groups of the cyclohexanol (B46403) derivative. The strength and geometry of these interactions influence the solubility and transport properties of the compound.

MD simulations on similar systems, like short-chain alcohols in water, have revealed the formation of transient clusters and micro-heterogeneities in the solution. For this compound, simulations could explore how the cyclohexane ring's conformational flexibility and the presence of the methoxy group affect the local structuring of the solvent and the aggregation behavior of the solute molecules.

The following table illustrates the types of intermolecular interactions that would be investigated in a molecular dynamics simulation of this compound in a water/cyclohexane mixture.

| Interaction Type | Participating Groups | Description |

| Hydrogen Bond (Donor) | This compound (OH) with Water (O) | Solute donates a hydrogen bond to the solvent. |

| Hydrogen Bond (Acceptor) | This compound (OH, OCH3) with Water (H) | Solute accepts a hydrogen bond from the solvent. |

| van der Waals | Cyclohexane ring with Cyclohexane solvent | Non-polar interactions dominating in non-polar environments. |

| Dipole-Dipole | Polar groups of the solute with polar solvent molecules | Electrostatic interactions between permanent dipoles. |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

For example, the hydroxyl group of this compound can undergo various reactions, such as oxidation to a ketone or etherification. Computational modeling can be used to study the mechanism of these transformations. For instance, in an oxidation reaction, calculations could compare different pathways, such as those involving different oxidizing agents or catalytic cycles.

Similarly, the formation of ethers from alcohols, a fundamental reaction in organic chemistry, can be modeled to understand the role of catalysts and reaction conditions. Computational studies on Williamson ether synthesis, for example, have provided insights into the reaction barriers and the influence of the cation and solvent on the reaction pathway. For this compound, computational modeling could predict the regioselectivity and stereoselectivity of such reactions.

A hypothetical reaction pathway for the acid-catalyzed dehydration of this compound could be investigated computationally, as outlined in the table below.

| Step | Description | Computational Insight |

| 1 | Protonation of the hydroxyl group | Determination of the most likely protonation site and the structure of the resulting oxonium ion. |

| 2 | Loss of a water molecule | Calculation of the activation energy for the formation of a secondary carbocation intermediate. |

| 3 | 1,2-Hydride shift | Investigation of the possibility of carbocation rearrangement to a more stable tertiary carbocation. |

| 4 | Deprotonation | Identification of the most favorable deprotonation pathway to form various alkene products. |

Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in the interpretation and prediction of spectroscopic data. Methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy.

For this compound, the calculated NMR chemical shifts for the different conformers can be compared with experimental data to determine the conformational equilibrium in a given solvent. The accuracy of these predictions has become increasingly reliable, often aiding in the structural elucidation of complex molecules.

Similarly, the vibrational spectra (IR and Raman) of this compound can be computed. The calculated frequencies and intensities of the vibrational modes can be used to assign the bands observed in experimental spectra. Of particular interest would be the O-H stretching frequency, which is sensitive to hydrogen bonding. A comparison of the calculated O-H stretching frequency for the diaxial conformer (with an intramolecular hydrogen bond) and the diequatorial conformer (without) would show a significant red-shift (lower frequency) for the hydrogen-bonded conformer.

The table below presents a hypothetical comparison of predicted spectroscopic data for the two primary conformers of this compound.

| Spectroscopic Parameter | Diequatorial Conformer (Predicted) | Diaxial Conformer (Predicted) | Experimental Correlation |

| ¹H NMR Chemical Shift (H1) | ~3.6 ppm | ~4.0 ppm | The observed chemical shift will be a weighted average of the conformer shifts, reflecting their relative populations. |

| ¹³C NMR Chemical Shift (C1) | ~70 ppm | ~65 ppm | The upfield shift of the axial carbon is a characteristic feature. |

| IR Frequency (O-H stretch) | ~3640 cm⁻¹ (free OH) | ~3600 cm⁻¹ (intramolecular H-bond) | The position and shape of the O-H band provide direct evidence for hydrogen bonding. |

Applications of 1r,3s 3 Methoxycyclohexan 1 Ol and Its Chiral Congeners in Complex Organic Synthesis

Role as Chiral Building Blocks for Pharmaceuticals and Agrochemicals

The inherent chirality of (1R,3S)-3-methoxycyclohexan-1-ol and its related stereoisomers makes them ideal starting materials, or "chiral synthons," for the total synthesis of biologically active compounds. The defined stereochemistry of the hydroxyl and methoxy (B1213986) groups on the cyclohexane (B81311) ring allows for the transfer of chirality to the target molecule, a critical factor in ensuring the efficacy and safety of pharmaceuticals and agrochemicals.

While direct incorporation of the intact this compound moiety into a final drug or pesticide is not extensively documented in publicly available research, the principle of using substituted chiral cyclohexyl cores is well-established. For instance, the synthesis of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, highlights the utility of a chiral cyclohexanone (B45756) scaffold. nih.gov This example underscores the potential of compounds like this compound to serve as precursors to such complex chiral intermediates, where the methoxy group could be a handle for further functionalization or a protecting group for the hydroxyl function during the synthetic sequence. The synthesis of such chiral drug candidates with high enantiomeric purity is crucial as different enantiomers can exhibit distinct pharmacological activities. nih.govresearchgate.net

The commercial availability of various stereoisomers of 3-methoxycyclohexan-1-ol (B1200588), such as (1R,3R), (1S,3R), and (1S,3S), from chemical suppliers further solidifies their status as readily accessible chiral building blocks for research and development in the pharmaceutical and agrochemical sectors. nih.govachemblock.comnih.gov

Table 1: Examples of Commercially Available Chiral Congeners of 3-Methoxycyclohexan-1-ol

| Compound Name | CAS Number | Stereochemistry |

| This compound | 16327-00-7 (for rel) | cis |

| (1R,3R)-3-Methoxycyclohexan-1-ol | Not Available | trans |

| (1S,3S)-3-Methoxycyclohexan-1-ol | 1932152-93-6 | trans |

| cis-3-Methoxycyclohexanol | 16327-00-7 | cis |

| trans-3-Methoxycyclohexanol | Not Available | trans |

Note: CAS numbers for specific enantiomers can be inconsistent across suppliers. The table reflects available information. achemblock.comnih.govnih.gov

Use as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. The structural features of this compound, specifically the chiral secondary alcohol, make it a potential candidate for development into a chiral auxiliary.

While specific, widespread applications of this compound itself as a chiral auxiliary are not prominently featured in the scientific literature, the underlying principles are well-documented with similar structures. For example, chiral auxiliaries are instrumental in achieving high stereoselectivity in fundamental carbon-carbon bond-forming reactions like aldol (B89426) and Diels-Alder reactions. researchgate.net These reactions are pivotal in the construction of the carbon skeletons of many complex natural products and pharmaceuticals.

The effectiveness of a chiral auxiliary lies in its ability to create a biased steric environment, directing the approach of a reagent to one face of the molecule over the other. The cyclohexane ring of this compound can provide a rigid and predictable conformational bias, which is a desirable characteristic for a chiral auxiliary. Derivatization of the hydroxyl group to attach the substrate would be the first step in its application as a chiral auxiliary. The methoxy group could further influence the stereochemical outcome through steric or electronic effects.

The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis. nih.gov The accessibility of different stereoisomers of 3-methoxycyclohexan-1-ol offers an opportunity to fine-tune the structure of a potential auxiliary to achieve the desired stereochemical control in a particular transformation.

Development of Novel Chemical Probes and Synthetic Intermediates

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. The development of novel and selective chemical probes is crucial for drug discovery and chemical biology. The scaffold of this compound can serve as a starting point for the synthesis of new chemical probes.

By attaching various pharmacophores or reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags) to the cyclohexyl ring, a library of potential chemical probes could be generated. The defined stereochemistry of the starting material would be a key advantage, as biological systems are often highly sensitive to the three-dimensional structure of a molecule.

Furthermore, this compound and its derivatives can be valuable synthetic intermediates for the construction of more complex molecules. Their bifunctional nature (hydroxyl and methoxy groups) allows for sequential and site-selective modifications, making them versatile building blocks in a multi-step synthesis. The development of efficient synthetic routes to novel intermediates is a critical aspect of modern organic synthesis, enabling the exploration of new chemical space and the discovery of molecules with unique properties.

Q & A

Q. What are the common synthetic routes for (1R,3S)-3-Methoxycyclohexan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves introducing the methoxy group into a cyclohexanol precursor. A common approach includes:

- Step 1 : Start with a suitably substituted cyclohexanone derivative. For example, describes trifluoromethylation using TMSCF₃ and TBAF, which could be adapted for methoxy group introduction via nucleophilic substitution .

- Step 2 : Stereoselective reduction of the ketone intermediate using agents like NaBH₄ or LiAlH₄ to achieve the desired (1R,3S) configuration.

- Step 3 : Purification via chiral chromatography or crystallization to isolate the enantiomerically pure product.

To ensure stereochemical fidelity, use X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of molecular geometry and stereochemistry (e.g., as applied in for related cyclohexanol derivatives) .

- NMR Spectroscopy :

- Optical Rotation : Measure specific rotation and compare with literature values for enantiomeric purity .

Advanced Research Questions

Q. How can competing side reactions during methoxy group introduction be minimized?

Methodological Answer: Side reactions (e.g., over-oxidation or epimerization) can be mitigated via:

- Protecting Groups : Temporarily block the hydroxyl group using tert-butoxycarbonyl (Boc) or benzyl ethers during methoxy installation (as in ’s synthesis of analogous compounds) .

- Reagent Optimization : Use mild bases like TBAF () or phase-transfer catalysts to enhance selectivity .

- Reaction Monitoring : Employ in-situ techniques like FTIR or LC-MS to detect intermediates and adjust conditions dynamically.

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity and activation energies for reactions at the methoxy or hydroxyl sites.

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing SN2 mechanisms).

- Docking Studies : If the compound interacts with biological targets, simulate binding affinities with enzymes or receptors (as suggested in for structurally similar molecules) .

Q. How should contradictory data in literature regarding reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

- Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, and highlight differing yields based on fluoride sources (TBAF vs. KF); replicate conditions to validate reproducibility .

- Meta-Analysis : Compare reaction databases (e.g., Reaxys, SciFinder) to identify trends in solvent/catalyst combinations.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or isotopic labeling to trace byproduct formation pathways.

Q. What strategies are recommended for scaling up the synthesis of this compound without compromising stereochemical integrity?

Methodological Answer:

- Continuous Flow Chemistry : Enhances heat/mass transfer, reducing side reactions during scale-up.

- Chiral Auxiliaries : Incorporate removable auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry during methoxy group installation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological studies?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic/neutral conditions (e.g., 0.1M HCl, NaOH, or buffers) at elevated temperatures (40–60°C) and monitor decomposition via HPLC.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

- LC-MS/MS : Identify degradation products (e.g., demethylation or cyclohexene formation) and propose stabilization strategies (lyophilization, inert atmosphere) .

Q. What are the key challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Regioselective Functionalization : Use directing groups (e.g., boronic esters) to control substitution patterns on the cyclohexane ring.

- Stereochemical Crosstalk : Avoid epimerization during derivatization by employing low-temperature reactions or non-polar solvents.

- Purification : Separate diastereomers using silica gel chromatography with chiral eluents or simulated moving bed (SMB) techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.